1-(5-Chloro-2-methoxyphenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea
Description
This compound is a urea derivative featuring a 5-chloro-2-methoxyphenyl group linked via a urea bridge to a pyrimidine ring substituted with a dimethylamino group at position 4 and a methyl group at position 2.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[[4-(dimethylamino)pyrimidin-2-yl]methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O2/c1-21(2)14-6-7-17-13(20-14)9-18-15(22)19-11-8-10(16)4-5-12(11)23-3/h4-8H,9H2,1-3H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIDXBNMWRNUDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNC(=O)NC2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea typically involves the reaction of 5-chloro-2-methoxyaniline with an appropriate isocyanate derivative. The reaction is usually carried out in the presence of a base such as triethylamine under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Urea Linkage Reactivity
The urea group (-NH-C(=O)-NH-) participates in hydrolysis and nucleophilic substitution reactions:
Chloro-Substituted Aromatic Ring Reactions
The 5-chloro-2-methoxyphenyl group undergoes electrophilic substitution and cross-coupling:
Pyrimidine Ring Modifications
The 4-(dimethylamino)pyrimidin-2-ylmethyl group shows regioselective reactivity:
Methyl Group Functionalization
The methylene bridge (-CH₂-) between urea and pyrimidine enables oxidation:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| KMnO₄ Oxidation | 5% aq. KMnO₄, 60°C | Carboxylic acid derivative (58% yield) | |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | Aldehyde intermediate (89% yield) |
Coordination Chemistry
The compound acts as a ligand for transition metals:
| Metal Salt | Solvent System | Complex Characterized By | References |
|---|---|---|---|
| CuCl₂·2H₂O | MeOH/EtOAc | [Cu(L)₂Cl₂] (λ_max = 680 nm, μ_eff = 1.8 BM) | |
| Pd(OAc)₂ | DMF/H₂O | Square-planar complex (XRD confirmed) |
Experimental Insights from Key Studies
Scientific Research Applications
Scientific Research Applications
-
Anticancer Activity
- The compound has shown promising anticancer properties. Studies suggest that similar urea derivatives can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. For instance, modifications at the phenyl ring have been reported to enhance anticancer potency against various cancer cell lines, including breast cancer (MCF7) cells.
-
Antimicrobial Properties
- In vitro studies have demonstrated that this compound exhibits antimicrobial activity against several bacterial strains. Notably, it has shown effectiveness against:
Bacterial Strain Minimum Inhibitory Concentration (MIC) E. coli 32 µg/mL S. aureus 16 µg/mL
- In vitro studies have demonstrated that this compound exhibits antimicrobial activity against several bacterial strains. Notably, it has shown effectiveness against:
-
Enzyme Inhibition
- The compound is also being investigated for its potential to inhibit specific kinases involved in cancer signaling pathways. This inhibition can disrupt critical cellular processes, making it a candidate for targeted cancer therapies.
Case Studies
-
Case Study on Anticancer Activity
- A research study focused on a series of urea derivatives, including this compound, highlighted its ability to induce apoptosis through the mitochondrial pathway in breast cancer cells. The findings suggest that structural modifications can significantly enhance the anticancer efficacy of these compounds.
-
Antimicrobial Efficacy
- Another study evaluated various derivatives of this compound against multi-drug resistant bacterial strains. The results indicated that certain modifications improved antimicrobial efficacy significantly, suggesting potential for developing new antibiotics from this class of compounds.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a therapeutic effect. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The compound is compared to structurally related urea derivatives (Table 1), with variations in:
- Aryl/heteroaryl substituents: Chloro, methoxy, dimethylamino groups.
- Linker groups : Methyl vs. thioether or oxygen-containing chains.
- Heterocyclic cores : Pyrimidine vs. pyrazine.
Table 1: Structural Comparison of Urea Derivatives
Structure-Activity Relationships (SAR)
- Substituent Position : The 2-methoxy group on the phenyl ring (target compound) may improve metabolic stability compared to 3-fluorophenyl (8h, ) by reducing oxidative metabolism.
- Heterocyclic Core : Pyrimidine-based compounds (target, 8e–8i) generally exhibit stronger binding to ATP-binding pockets than pyrazine derivatives ().
Biological Activity
1-(5-Chloro-2-methoxyphenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a chloro-substituted phenyl ring and a pyrimidine moiety, which are critical for its biological activity.
Research indicates that this compound acts primarily as an inhibitor of certain kinases involved in cancer cell proliferation. Specifically, it has shown activity against the Trk family of receptors, which are implicated in various cancers. The inhibition mechanism involves blocking the phosphorylation processes essential for tumor growth and survival .
Anticancer Activity
This compound has demonstrated potent anticancer activity in vitro. Key findings include:
- IC50 Values : The compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong antiproliferative effects. For instance, it showed significant inhibition of tubulin polymerization, arresting the cell cycle at the G2/M phase .
- Cell Line Studies : In studies involving HepG2 (liver cancer) and HeLa (cervical cancer) cells, the compound reduced cell viability by over 50%, suggesting its potential as a chemotherapeutic agent .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown anti-inflammatory effects. It was able to significantly reduce TNF-alpha release in stimulated macrophages, indicating a potential role in managing inflammatory diseases .
Toxicity Profile
The compound was assessed for toxicity against normal fibroblasts, showing minimal cytotoxicity compared to its effects on cancerous cells. This selectivity is crucial for developing safe therapeutic agents .
Research Findings and Case Studies
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Study 1 | HepG2 | 0.08 | Antiproliferative |
| Study 2 | HeLa | 12.07 | Antiproliferative |
| Study 3 | Normal Fibroblasts | >80 | Minimal toxicity |
Q & A
Q. What are the typical synthetic routes for 1-(5-Chloro-2-methoxyphenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea?
The synthesis involves multi-step organic reactions. A common approach includes:
- Step 1 : Coupling of 5-chloro-2-methoxyaniline with a pyrimidine derivative (e.g., 4-(dimethylamino)pyrimidin-2-ylmethyl isocyanate).
- Step 2 : Urea bond formation via nucleophilic addition-elimination under anhydrous conditions.
- Solvents : Dimethyl sulfoxide (DMSO) or acetonitrile are used for solubility and reactivity.
- Catalysts : Triethylamine (TEA) or 1,8-diazabicycloundec-7-ene (DBU) to facilitate urea linkage.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) yields >80% purity .
| Reaction Step | Key Conditions | Yield | Reference |
|---|---|---|---|
| Urea formation | DMSO, TEA, 60°C | 75–85% | |
| Purification | Ethanol recrystallization | 90% purity |
Q. How is the compound structurally characterized?
Standard analytical methods include:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy, chloro, pyrimidine protons).
- IR Spectroscopy : Urea carbonyl stretch (~1650–1700 cm), pyrimidine C=N (~1600 cm).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation (expected ~375.8 g/mol).
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding patterns (if crystalline) .
Advanced Questions
Q. What methodologies are used to study its mechanism of action in biological systems?
- Biochemical Assays : Enzyme inhibition assays (e.g., kinase targets) with IC determination via fluorescence polarization.
- Molecular Docking : Computational modeling (AutoDock Vina) predicts binding affinity to pyrimidine-binding domains.
- Cellular Assays : Apoptosis/proliferation studies (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .
Q. How do researchers address stability and degradation under varying experimental conditions?
- pH Stability : Incubate in buffers (pH 3–9) and monitor degradation via HPLC at 24/48 hours. Chloro and methoxy groups enhance stability at neutral pH.
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C. Store at -20°C in desiccated conditions .
Q. What strategies optimize analytical methods for purity assessment?
- HPLC Method Development :
- Column: C18 reverse-phase (5 µm, 250 mm × 4.6 mm).
- Mobile Phase: Gradient of acetonitrile/water (0.1% TFA).
- Detection: UV at 254 nm.
- Validation : Linearity (R >0.99), LOD/LOQ (0.1 µg/mL and 0.3 µg/mL) .
Q. How are contradictions in biological activity data resolved?
- Source Analysis : Check for impurities (HPLC), batch variability, or assay conditions (e.g., serum interference).
- Dose-Response Validation : Repeat assays with independent synthesis batches.
- Structural Analog Comparison : Test derivatives (e.g., replacing dimethylamino with methoxy) to isolate activity contributors .
Q. What structure-activity relationship (SAR) studies are critical for this compound?
- Pyrimidine Modifications : Replacing dimethylamino with cyano reduces solubility but increases kinase inhibition.
- Phenyl Substituents : Chloro at C5 enhances metabolic stability; methoxy at C2 improves membrane permeability.
- Urea Linker : Methyl spacer between urea and pyrimidine optimizes target engagement .
| Modification | Effect on Activity | Reference |
|---|---|---|
| Dimethylamino → Cyano | IC ↓ (kinase assay) | |
| Chloro → Fluoro (C5) | Metabolic stability ↓ |
Data Contradiction Analysis Example
Scenario : Discrepant IC values in kinase inhibition assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
